Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
Description
Enhanced Lipophilicity and Metabolic Stability
The -CF₃ group significantly increases the compound’s lipophilicity (logP ~2.18 ), facilitating membrane permeability and binding to hydrophobic protein pockets. This property is exemplified in its interactions with aromatic residues (e.g., phenylalanine, tyrosine) in target proteins, as shown by computational studies .
Bioactivity Modulation
Statistical analyses of -CH₃/-CF₃ substitutions reveal that 9.19% of such replacements enhance bioactivity by ≥10-fold, particularly when situated near residues like histidine or arginine . For example, QM/MM calculations demonstrate energy gains up to -4.36 kcal/mol for -CF₃ substitutions on aromatic rings, driven by favorable electrostatic and solvation interactions .
| Parameter | Methyl (-CH₃) | Trifluoromethyl (-CF₃) |
|---|---|---|
| Lipophilicity (logP) | ~1.0 | ~2.18 |
| Protein Binding Preference | Leu, Met, Cys | Phe, Tyr, His |
| Energy Gain (QM/MM) | N/A | Up to -4.36 kcal/mol |
Applications in Drug Design
The -CF₃ group’s electron-withdrawing nature stabilizes adjacent functional groups and modulates electronic interactions. This is evident in its use in developing kinase inhibitors, where the trifluoromethyl phenyl moiety mimics natural ligand binding motifs . Additionally, pyrrolidine derivatives with -CF₃ substituents have shown promise in antiviral and anticancer therapies, leveraging their ability to disrupt protein-protein interactions .
Properties
IUPAC Name |
methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNOYJGTPZLFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396244 | |
| Record name | Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022224-85-6 | |
| Record name | Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate typically proceeds through the following key stages:
- Formation of the Pyrrolidine Ring: Construction of the pyrrolidine scaffold is achieved via cyclization reactions using appropriately substituted precursors.
- Introduction of the 4-(trifluoromethyl)phenyl Group: This aromatic substituent is introduced by nucleophilic substitution or cross-coupling reactions involving trifluoromethyl-substituted aryl halides or equivalents.
- Esterification at the 3-Position: The carboxylic acid functionality is converted into a methyl ester to enhance lipophilicity and facilitate further synthetic manipulation.
- Stereochemical Control: The (3S,4R) stereochemistry is established and maintained through the use of chiral starting materials, chiral catalysts, or stereoselective reaction conditions.
Detailed Preparation Methods and Reaction Conditions
Synthesis of the Pyrrolidine Core
The pyrrolidine ring is synthesized by cyclization of amino acid derivatives or via intramolecular nucleophilic substitution. For example, starting from chiral amino alcohols or protected amino acids allows retention of stereochemistry. The use of enantiomerically pure L-proline derivatives is common to ensure the desired (3S,4R) configuration.
Esterification
The carboxylic acid at the 3-position is esterified using methanol in the presence of acid catalysts or via Steglich esterification employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Protection and Deprotection Steps
Protecting groups such as tert-butoxycarbonyl (Boc) may be used on amino groups during synthesis to prevent side reactions. Deprotection is typically achieved under acidic conditions (e.g., HCl in dioxane).
Representative Synthetic Route with Reaction Data
A representative synthesis sequence from literature involves:
The synthesis begins with a pyrrolidine intermediate bearing the 4-(trifluoromethyl)phenyl substituent. This intermediate is then Boc-protected to safeguard the amino group. Subsequent esterification converts the carboxylic acid to the methyl ester. Finally, Boc deprotection yields this compound.
Stereochemical Considerations
- Chiral Pool Strategy: Use of enantiomerically pure starting materials such as L-proline derivatives ensures retention of stereochemistry.
- Catalytic Asymmetric Synthesis: Employing chiral catalysts (e.g., rhodium or palladium complexes) during hydrogenation or coupling steps can enhance stereoselectivity.
- Analytical Confirmation: Stereochemical integrity is confirmed by chiral HPLC, NMR spectroscopy, and mass spectrometry.
Research Findings and Optimization
- The use of Pd/C under hydrogen atmosphere (30 psi) for hydrogenation steps has been shown to be effective in the reduction and functionalization of intermediates bearing trifluoromethyl phenyl groups.
- Boc protection using Boc2O and triethylamine in DCM proceeds with high yield and purity, facilitating subsequent synthetic steps.
- Esterification via Steglich conditions (DCC, DMAP, MeOH) yields methyl esters efficiently with minimal racemization.
- Deprotection with HCl in dioxane is rapid and quantitative, providing the free amine without compromising the ester functionality.
Summary Table of Key Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrolidine ring synthesis | Cyclization of chiral amino acid derivatives | Formation of pyrrolidine scaffold | N/A | Stereochemistry retained |
| 2 | Aromatic substitution | Pd/C, H2 (30 psi), Boc2O, TEA, DCM | Introduction of 4-(trifluoromethyl)phenyl | N/A | High regioselectivity |
| 3 | Boc protection | Boc2O, TEA, DCM | Protected amino group | 85–92 | Prevents side reactions |
| 4 | Esterification | DCC, DMAP, MeOH | Methyl ester formation | 90 | Mild conditions, high yield |
| 5 | Boc deprotection | HCl/dioxane (4 M), RT | Free amine formation | Quantitative | Mild acidic conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and the development of bioactive molecules.
Industry: The compound’s properties make it useful in the production of specialty chemicals and materials with specific desired characteristics.
Mechanism of Action
The mechanism by which Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, stereochemistry, and functional group impacts.
Structural Analogs of Pyrrolidine Derivatives
Methyl trans-4-(Trifluoromethyl)Pyrrolidine-3-Carboxylate Hydrochloride (CAS: 1212115-75-7)
- Structure : Similar pyrrolidine core but lacks the 4-phenyl substituent. Instead, the trifluoromethyl group is directly attached to the 4-position.
- Key Differences: Hydrochloride salt form improves solubility in polar solvents. Trans configuration (non-racemic) may influence crystallinity and biological target interactions compared to the rac,trans isomer of the target compound.
- Applications : Likely used in peptide mimetics or as a chiral intermediate .
4-[(4-Bromophenyl)Methyl]-3-(Trifluoromethyl)Pyrrolidine-3-Carboxylic Acid (CAS: 2060037-41-2)
- Structure : Replaces the methyl ester with a carboxylic acid and introduces a bromophenylmethyl group at the 4-position.
- Bromine substituent may enhance halogen bonding in protein-ligand interactions.
- Applications: Potential use in kinase inhibitors or as a scaffold for metalloenzyme targeting .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-Methylpyrrolidine-3-Carboxylic Acid Derivative
- Structure : Incorporates a benzodioxol group at the 4-position and a urea-functionalized side chain.
- Urea group enhances solubility and hydrogen-bonding capacity. Specific (3R,4S) stereochemistry may improve binding selectivity in enzyme inhibition (e.g., proteases) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas carboxylic acid analogs (e.g., CAS 2060037-41-2) are more suited for polar environments like enzyme active sites .
- Stability: Esters are prone to hydrolysis under basic conditions, whereas carboxylic acids are more stable but require protection during synthesis.
Trifluoromethyl Group Effects :
- The -CF₃ group in all analogs contributes to electron-withdrawing effects, stabilizing adjacent carbonyl groups and reducing metabolic degradation.
Stereochemical Influence :
- The rac,trans configuration of the target compound offers synthetic flexibility but may require resolution for enantioselective applications. In contrast, enantiopure analogs (e.g., 3R,4S isomer in ) show higher target specificity .
Substituent Diversity :
- Bromophenyl (CAS 2060037-41-2) and benzodioxol () groups introduce distinct electronic and steric profiles, affecting binding affinity and solubility.
Biological Activity
Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate (CAS Number: 169248-95-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C13H14F3NO2
- Molecular Weight : 273.25 g/mol
- LogP : 2.51 (indicates moderate lipophilicity)
- Polar Surface Area (PSA) : 38.33 Ų
The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group, which enhances its binding affinity to various biological targets. The presence of the pyrrolidine ring contributes to its ability to modulate neurotransmitter systems, potentially influencing pathways related to anxiety, depression, and other neuropsychiatric disorders.
Key Mechanisms:
- Serotonin Reuptake Inhibition : The compound has shown potential in inhibiting serotonin uptake, which is crucial for mood regulation.
- Interaction with Neurotransmitter Receptors : It may act as an antagonist or modulator at specific receptor sites involved in stress response and appetite control.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The Minimal Inhibitory Concentration (MIC) values against common pathogens are summarized in Table 1.
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| Ethyl 4-(trifluoromethyl)phenyl pyrrolidine-3-carboxylate | 30 | Escherichia coli |
| Other derivatives | <100 | Various Gram-positive bacteria |
Case Studies
-
Neuropsychiatric Effects :
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behavior as measured by the Elevated Plus Maze test. The compound's effects were comparable to those of established anxiolytics. -
Antimicrobial Efficacy :
Research published in PMC highlighted that this compound exhibited promising activity against Mycobacterium tuberculosis, with an MIC of 5 µM, indicating its potential as a lead compound for developing new antituberculosis drugs .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antidepressant and Anxiolytic Agents : Due to its serotonin reuptake inhibition properties, further exploration into its use for treating mood disorders is warranted.
- Antimicrobial Agents : Its effectiveness against various bacterial strains suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate, and how are key intermediates stabilized?
- Methodology : Aza-Heck cyclization using Pd catalysts (e.g., Pd₂(dba)₃) enables pyrrolidine ring formation. Substituted aryl boronic esters (e.g., trifluoromethylphenyl derivatives) are coupled under optimized conditions (PhMe solvent, 65°C) to achieve regioselectivity. Post-synthesis, purification via silica chromatography (19:1 PhMe:EtOAc) ensures high purity . For esterification, methyl groups are introduced via nucleophilic substitution or using methyl halides in DMF with K₂CO₃ as a base .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology : X-ray crystallography resolves stereochemistry and confirms the pyrrolidine ring conformation, as demonstrated for analogous fluorophenyl-pyrrolidine derivatives . High-resolution NMR (¹H/¹³C) identifies substituent effects: the trifluoromethyl group causes distinct deshielding in ¹³C spectra (~δ 120 ppm for CF₃), while ester carbonyls appear at ~δ 170 ppm . IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How does the trifluoromethyl group influence the compound’s reactivity during synthesis?
- Methodology : The electron-withdrawing CF₃ group reduces nucleophilicity at the phenyl ring, necessitating Pd-catalyzed coupling for aryl integration. Kinetic studies show slower reaction rates compared to non-fluorinated analogs, requiring elevated temperatures (80–100°C) and longer durations (10–24 hrs) .
Advanced Research Questions
Q. How can computational modeling reconcile discrepancies between predicted and experimental physicochemical properties?
- Methodology : Density functional theory (DFT) calculates logP (hydrophobicity) and pKa, but experimental HPLC logP values may deviate due to solvent effects. For example, XlogP predictions for trifluoromethyl-pyrrolidine analogs show ~3.3, but experimental partitioning in octanol/water may vary by ±0.5 units. Molecular dynamics simulations refine solvation models to align with empirical data .
Q. What strategies resolve contradictions in biological activity data for this compound in drug discovery?
- Methodology : Systematic SAR studies compare trifluoromethyl-substituted pyrrolidines with bromo/fluoro analogs. In vitro cytotoxicity assays (e.g., against tumor cells) are conducted under standardized O₂ levels and serum-free conditions to minimize variability. Meta-analyses of IC₅₀ values across studies identify outliers linked to assay protocols .
Q. How can enantiomeric purity be achieved in asymmetric synthesis of this pyrrolidine derivative?
- Methodology : Chiral ligands (e.g., PA-Ph) in Pd-catalyzed cyclizations yield enantiomeric ratios up to 3:2. Further optimization with Jacobsen’s catalysts or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) improves enantiopurity. Chiral HPLC (e.g., Chiralpak AD-H column) monitors progress .
Q. What role do reaction solvents play in minimizing byproducts during large-scale synthesis?
- Methodology : Polar aprotic solvents (DMF, DMAc) enhance solubility of intermediates but may promote ester hydrolysis. Switching to toluene reduces side reactions, while additives like Et₃N stabilize intermediates. Process analytical technology (PAT) tracks byproduct formation in real time .
Q. How does the solid-state conformation impact the compound’s bioavailability?
- Methodology : Crystal lattice analysis (via XRD) reveals intermolecular H-bonding between the ester carbonyl and adjacent NH groups, affecting solubility. Co-crystallization with succinic acid improves dissolution rates. Parallel artificial membrane permeability assays (PAMPA) correlate crystallinity with intestinal absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
